molecular formula C16H16 B14246194 (3-Phenylcyclobutyl)benzene CAS No. 363171-86-2

(3-Phenylcyclobutyl)benzene

Cat. No.: B14246194
CAS No.: 363171-86-2
M. Wt: 208.30 g/mol
InChI Key: VNQNSLXVQALONT-UHFFFAOYSA-N
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Description

(3-Phenylcyclobutyl)benzene is an organic compound with the molecular formula C16H16 It consists of a cyclobutane ring substituted with a phenyl group at the third position and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylcyclobutyl)benzene typically involves the cyclization of appropriate precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a cyclobutyl halide in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylcyclobutyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclobutyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Phenylcyclobutyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenylcyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclobutane ring can also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane, 1,2-diphenyl: A similar compound with two phenyl groups attached to a cyclobutane ring.

    Benzene, 1,1’-(1,2-cyclobutanediyl)bis-: Another related compound with a cyclobutane ring substituted with two benzene rings.

Uniqueness

(3-Phenylcyclobutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

363171-86-2

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(3-phenylcyclobutyl)benzene

InChI

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-16(12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

VNQNSLXVQALONT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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